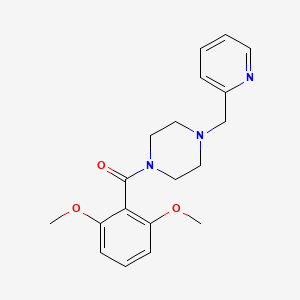

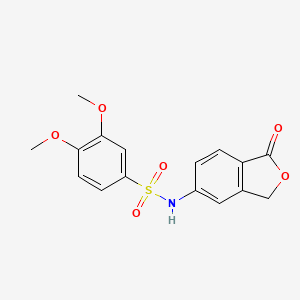

![molecular formula C14H17N3O2 B5512269 N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5512269.png)

N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar oxadiazole derivatives often involves multistep reactions, starting from basic aromatic or aliphatic compounds and proceeding through a series of functional group transformations and cyclization reactions. For instance, compounds with oxadiazole scaffolds have been synthesized by reacting substituted-anilines with chlorobutanoyl chloride to afford chloro-N-(substituted-phenyl)butanamides, which are then reacted with nucleophiles to achieve the desired oxadiazole structures (Nazir et al., 2018).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by X-ray diffraction studies and spectral analysis, which provide insights into the arrangement of atoms within the molecule and the nature of its crystal lattice. These studies are crucial for understanding the compound's reactivity and interactions with biological targets. An example includes the crystal structure analysis of related compounds, establishing their configuration through N-H...S, C-H...O, and N-H...O hydrogen bonds, alongside π...π interactions between aromatic rings (Sharma et al., 2016).

Scientific Research Applications

Antibacterial and Antifungal Properties

One study synthesized azole derivatives, including 1,3,4-oxadiazole compounds, and tested them for antibacterial activity. Two compounds exhibited good activity against Rhizobium radiobacter, indicating potential as antibacterial agents (Tumosienė et al., 2012).

Anticancer Potential

Research into novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides showed that these compounds are potent urease inhibitors with potential as therapeutic agents in drug design, hinting at their anticancer capabilities (Nazir et al., 2018).

Enzyme Inhibition

Another study highlighted the synthesis of celecoxib derivatives, assessing their activities against inflammation, pain, antioxidants, cancer, and hepatitis C virus (HCV), showcasing the diverse therapeutic applications of such compounds (Küçükgüzel et al., 2013).

Novel Synthesis Approaches

Further research involves the synthesis of compounds through bio-catalysis to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, demonstrating innovative methods to obtain metabolites for further study (Zmijewski et al., 2006).

properties

IUPAC Name |

N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-4-12(18)15-10(3)14-16-13(17-19-14)11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNROZOOGCXKGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(C)C1=NC(=NO1)C2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

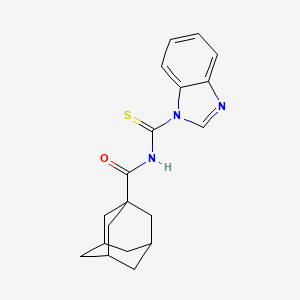

![(4-bromophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5512193.png)

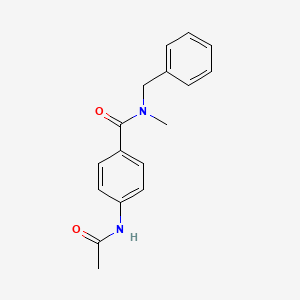

![4-methyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline](/img/structure/B5512202.png)

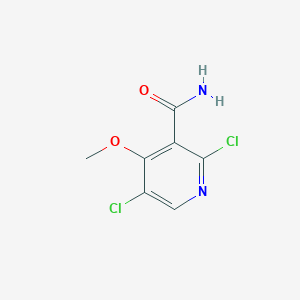

![2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5512204.png)

![(1S*,5R*)-6-benzyl-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5512222.png)

![6-[(4-methylbenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5512238.png)

![8-fluoro-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5512241.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5512250.png)

![N-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5512256.png)